molecular formula C19H20N2S B2502473 (4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine CAS No. 190436-32-9

(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine

Cat. No. B2502473
CAS RN: 190436-32-9
M. Wt: 308.44
InChI Key: YDVWFUNSFXAZSQ-UHFFFAOYSA-N
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Description

The compound of interest, 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine, is a chemical structure that is not directly reported in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and thiazole rings, which are relevant to the analysis of the compound . These compounds are of interest due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as condensation reactions, reduction processes, and polycondensation. For instance, a Schiff base compound with a tert-butyl group was synthesized and characterized using techniques like FT-IR, MS, NMR, and single-crystal X-ray diffraction . Another compound, a thiazol-2-amine derivative, was synthesized via the reduction of a precursor with NaBH4 . Similarly, a tert-butyl piperazine carboxylate was prepared through a condensation reaction . These methods provide insights into potential synthetic routes that could be applied to the synthesis of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . Theoretical studies, including density functional theory (DFT) calculations, were also performed to optimize molecular geometries and predict vibrational frequencies and chemical shifts . These techniques could be employed to analyze the molecular structure of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and coupling reactions . These reactions demonstrate the reactivity of the benzene ring and the influence of the tert-butyl group on the chemical behavior of these molecules. Such reactions could be relevant to the chemical reactivity of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include solubility in strong dipolar solvents, thermal stability with high glass transition temperatures, and mechanical strength as evidenced by tensile strengths and elongations at breakage . These properties are crucial for the potential application of these materials in various industries. The dielectric constants and amorphous nature of some polyimides derived from a thiazole-containing monomer were also reported . These findings could provide a basis for predicting the properties of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Compounds like 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol, featuring a thiazolyl moiety, have been used in the development of white organic light emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT), leading to tunable emission from blue to yellow, enabling their application in OLED technology (Zhang et al., 2016).

Synthetic Chemistry

Thiazolidin-4-ones containing sterically hindered groups like 4-hydroxy-3,5-di(tert-butyl)phenyl have been synthesized, showcasing the diverse potential of thiazole derivatives in chemical synthesis (Силин et al., 2012).

Fluorescence Imaging

Star-shaped glycosylated conjugated oligomers with thiazole units have been developed for two-photon fluorescence imaging of live cells. These compounds demonstrate high quantum yield and effective internalization by cells, making them suitable for biomedical imaging applications (Wang et al., 2011).

Electrochromic Applications

Triphenylamine-based copolymers containing units like 4-butyltriphenylamine have been explored for their use in new electrochromic cells. These materials demonstrate good solubility and suitability for film deposition, potentially useful in textile and plastic electrochromic applications (Beaupré et al., 2006).

Bioactive Compound Synthesis

Synthesis of thiazolidin-4-ones and their derivatives, incorporating groups like 4-hydroxy-3,5-di(tert-butyl)phenyl, has been researched for potential bioactive compounds, indicating a role in medicinal chemistry (Iovel' et al., 2003).

Photovoltaic Devices

Dyes based on p-tert-butyl-calix[4]arene with triphenylamine donor and thiazole-based π-conjugated spacers have been developed for use in dye-sensitized solar cells (DSSCs), demonstrating improved photovoltaic efficiencies (Colom et al., 2019).

Polymer Synthesis

Fluorinated polyimides with tert-butyl groups, like 4-tert-butyl-[1,2-bis(4-amino-2-trifluoromethylphenoxy)phenyl]benzene, have been synthesized for applications requiring organosoluble and light-colored polymers. These polymers show promise in fields requiring high-temperature stability and good electrical properties (Yang et al., 2006).

properties

IUPAC Name

4-(4-tert-butylphenyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-19(2,3)15-11-9-14(10-12-15)17-13-22-18(21-17)20-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVWFUNSFXAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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